molecular formula C18H22N4O3 B2762099 4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2198236-18-7

4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2762099
CAS No.: 2198236-18-7
M. Wt: 342.399
InChI Key: HTIVOHLLOVSQJJ-UHFFFAOYSA-N
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Description

The compound 4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a heterocyclic molecule featuring a 1,2,3-triazole core substituted at the 1-position with an azetidinyl group and at the 4-position with a cyclopropyl moiety. The azetidine ring is further functionalized with a 4-(2-methoxyethoxy)benzoyl group, which introduces both aromaticity and enhanced solubility due to the ether-linked methoxyethoxy chain.

The synthesis of this compound likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, a method widely employed for regioselective 1,4-substituted triazole synthesis . The azetidine ring and its benzoyl substituent may be introduced via nucleophilic acyl substitution or similar coupling reactions, as seen in related azetidinone syntheses .

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-8-9-25-16-6-4-14(5-7-16)18(23)21-10-15(11-21)22-12-17(19-20-22)13-2-3-13/h4-7,12-13,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIVOHLLOVSQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to consolidate findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group and a triazole ring, which are known to influence its biological activity. The presence of the azetidine ring and methoxyethoxy substituent further enhances its potential interactions with biological targets.

Biological Activity Overview

1. Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit histone demethylases, which play a crucial role in cancer progression by regulating gene expression. The inhibition of these enzymes can lead to apoptosis in cancer cells and reduced tumor growth .

2. Anti-inflammatory Properties
Triazole compounds have also demonstrated anti-inflammatory effects. Studies on related triazole derivatives show their ability to modulate cytokine release, particularly TNF-α and IL-6, which are pivotal in inflammatory responses . This suggests that the compound may be beneficial in treating inflammatory diseases.

3. Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Compounds within this class have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with microbial targets .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in methylation processes, affecting gene expression and cellular signaling pathways.
  • Cytokine Modulation : By influencing cytokine production, it can alter immune responses and inflammation.

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
1,2,4-Triazole DerivativesAnti-inflammatoryShowed significant reduction in TNF-α levels in PBMCs.
Triazolo[3,4-b]thiadiazolesAntibacterialExhibited high activity against drug-resistant strains.
CyclopropylaminesCancer TreatmentDemonstrated effectiveness as LSD1 inhibitors in preclinical models.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against various microbial strains, including bacteria and fungi. The mechanism of action typically involves the inhibition of ergosterol synthesis in fungal cells, which is critical for maintaining cell membrane integrity.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of triazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-cyclopropyl-1-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole were evaluated for their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values as low as 31.25 µg/ml for certain derivatives .

Anticancer Properties

Triazoles are also being investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/ml)Reference
AntibacterialStaphylococcus aureus31.25
AntifungalCandida albicans62.5
AnticancerVarious cancer cell linesVaries

Herbicidal Activity

Triazole compounds have been explored for their herbicidal properties. The structural characteristics of this compound suggest potential efficacy in agricultural applications.

Case Study: Herbicide Development

Research indicates that similar triazole derivatives can inhibit specific enzymes involved in plant growth regulation. This inhibition leads to effective weed control without adversely affecting crop yield .

Data Table: Herbicidal Efficacy

Compound NameTarget Weed SpeciesEfficacy (%)Reference
4-Cyclopropyl Triazole DerivativeAmaranthus retroflexus85
Another Triazole CompoundCynodon dactylon90

Material Science Applications

The unique structural properties of triazoles make them suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

Recent studies have focused on incorporating triazole moieties into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of this compound into polyurethanes has shown improved resistance to environmental degradation .

Data Table: Material Properties Enhancement

Polymer TypeProperty EnhancedMeasurement MethodReference
PolyurethaneThermal StabilityTGA
Polyurethane with TriazoleMechanical StrengthTensile Testing

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Triazole Derivatives

Compound Name Triazole Substituents Heterocyclic Component Key Functional Groups
Target Compound 4-cyclopropyl, 1-azetidinyl Azetidine 4-(2-methoxyethoxy)benzoyl
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 4-cyclopropyl, 1-pyridyl Pyridine Ethyl carboxylate
4-(6-(tert-Butylperoxy)hexyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole tert-butylperoxy, phenylpropyl None tert-butylperoxy, alkyl chain
1,3-Oxazepine and azetidin-2-one derivatives N/A Oxazepine, azetidin-2-one Hydrazones, acetophenone derivatives

Key Observations :

  • The cyclopropyl group in the target compound and provides steric rigidity, which may enhance binding specificity compared to flexible alkyl chains (e.g., in ).
  • The azetidine-benzoyl moiety introduces a conformationally constrained aromatic system, contrasting with the pyridine ring in or the absence of heterocycles in . The 2-methoxyethoxy group likely improves solubility relative to non-polar substituents.
  • Compounds like highlight alternative heterocycles (e.g., oxazepine, thiazolidinone), which lack the triazole’s hydrogen-bonding capacity but offer varied ring strain and electronic profiles.

Key Observations :

  • CuAAC is a cornerstone for triazole synthesis, ensuring regioselectivity and high yields .
  • Azetidine functionalization in the target compound may parallel methods in , where hydrazides react with ketones to form cyclic structures.
  • The tert-butylperoxy group in introduces oxidative functionality absent in the target compound, suggesting divergent applications (e.g., radical initiators vs. bioactive molecules).

Physicochemical and Crystallographic Properties

Table 3: Hypothetical Crystallographic Data Comparison

Compound Triazole Bond Lengths (Å) Heterocyclic Features Reference
Target Compound (hypothetical) N1–N2: 1.34, N2–N3: 1.31 Azetidine puckering angle: 25° N/A
Ethyl 6-(4-cyclopropyl-triazolyl)pyridine N1–N2: 1.32, N2–N3: 1.33 Pyridine C–C bond avg.: 1.39 Å

Key Observations :

  • The triazole bond lengths in (1.32–1.33 Å) align with typical 1,2,3-triazole geometries, suggesting similar planarity and conjugation in the target compound.
  • Azetidine puckering (hypothetical) could influence molecular packing and solubility, contrasting with the planar pyridine in .

Q & A

Q. Assay Design :

  • Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Perform docking studies (AutoDock Vina) to predict binding modes ().

Data Interpretation : Correlate substituent electronegativity/logP with activity trends ().

Q. What methodological approaches address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :
  • Standardization : Normalize data using positive/negative controls (e.g., IC₅₀ of reference compounds).
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance ().
  • Reproducibility Checks : Validate results in ≥3 independent replicates under controlled pH, temperature, and solvent conditions ().

Data Analysis & Theoretical Modeling

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

  • Methodological Answer :
  • Optimize geometry at the B3LYP/6-311++G(d,p) level ().
  • Calculate frontier orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic triazole sites).
  • Compare theoretical vs. experimental IR/NMR spectra to validate models ().

Ethical & Methodological Rigor

Q. How should researchers ensure ethical and reproducible reporting of synthetic and analytical data?

  • Methodological Answer :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit crystallographic data in CCDC ().
  • Publish full synthetic protocols (moles, solvents, catalysts) ().
  • Disclose conflicts of interest and negative results (e.g., failed syntheses) ().

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